D-Cysteic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Cysteic acid can be synthesized through the oxidation of cysteine using oxidizing agents such as performic acid . The reaction typically involves the following steps:

- Dissolve cysteine in water.

- Add performic acid to the solution.

- Allow the reaction to proceed at room temperature for a specified period.

- Purify the resulting this compound using techniques such as anion exchange column chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure high-quality product .

Analyse Chemischer Reaktionen

Oxidation of Cysteine to D-Cysteic Acid

Cysteic acid is synthesized via the oxidation of cysteine or cystine. A common method involves bromine in hydrochloric acid:

-

Reaction :

-

Conditions :

-

Alternative Oxidants :

| Oxidizing Agent | Substrate | Yield | Reference |

|---|---|---|---|

| Bromine/HCl | D-Cystine | 34% | |

| Performic Acid | Cystine | ~90% | |

| HOCl | Cysteine | Quantitative |

Enzymatic Reactions

This compound participates in metabolic pathways catalyzed by specific enzymes:

-

Decarboxylation to Taurine :

-

Transamination with Oxoglutarate :

Acid-Catalyzed Organic Reactions

This compound’s sulfonic (-SO₃H) and carboxylic (-COOH) groups enable Brønsted acid catalysis:

-

Multicomponent Reactions :

| Reaction Type | Catalyst Role | Efficiency | Reference |

|---|---|---|---|

| Multicomponent synthesis | Brønsted acid (SO₃H/COOH) | >90% yield |

Fragmentation in Mass Spectrometry

Collision-induced dissociation (CID) of this compound-containing peptides generates unique fragments:

-

Mechanism : N-terminal cysteic acid promotes d-type ions via charge-remote fragmentation .

-

Example : Oxidized cys-kemptide ([C(ox)LRRASLG]⁻) produces abundant d₃–d₆ ions .

Inhibition of Transport Proteins

This compound acts as a competitive inhibitor in biochemical systems:

-

Aspartate:Alanine Antiporter (AspT) :

pH-Dependent Reactivity

The sulfonic acid group (pKa ~0.68 ) remains ionized across physiological pH, but local electrostatic environments modulate reactivity:

Wissenschaftliche Forschungsanwendungen

D-cysteic acid is an analog of aspartate with several applications in scientific research, including uses as a catalyst and in the study of neurological function .

Scientific Research Applications of this compound

- Inhibitory effect studies this compound can be used to study the inhibitory effects on certain biological processes. For example, it has been used to study the inhibition of the aspartate:alanine antiporter (AspT) of Bacillus subtilis, revealing that this compound competitively and strongly inhibits L-aspartate self-exchange compared with L-alanine self-exchange .

- Catalysis Cysteic acid can be chemically attached to magnetic graphene oxide (MNPs·GO-CysA) to create an effective and reusable solid acid catalyst for synthesizing 4H-chromene skeletons . These chromene scaffolds have exhibited various pharmacological and biological activities, including antioxidant, antimicrobial, antiviral, antibacterial, and anticancer properties .

- Neurological research D-cysteine, a stereoisomer of cysteine, has been identified in the mammalian brain and is present in substantial amounts in the neonatal brain . It has been shown to bind to MARCKS and other proteins involved in cell division and neurodevelopmental disorders and may regulate mammalian neurodevelopment with roles in schizophrenia and Alzheimer's disease .

Case Studies

- Aspartate:Alanine Antiporter (AspT) Inhibition: this compound was synthesized to study its inhibitory effect on AspT . The synthesis involved adding hydrochloric acid and bromine to a solution of D-cystine, followed by heating, evaporation, and crystallization to obtain pure this compound monohydrate . Kinetic data suggested that the binding sites of L-aspartate and L-alanine are independently located in the substrate translocation pathway of AspT .

- Synthesis of 4H-chromene Skeletons: Cysteic acid was chemically attached to magnetic graphene oxide (MNPs·GO-CysA) and used as a catalyst in a one-pot reaction to synthesize 4H-chromene skeletons . The catalyst was prepared through a series of steps, and its structure was confirmed using FTIR spectroscopy and CHNS elemental analysis . The results confirmed that cysteic acid was successfully attached to the magnetic GO, enhancing the catalytic activity .

Data Table

Wirkmechanismus

D-Cysteic acid exerts its effects through various molecular pathways:

Vergleich Mit ähnlichen Verbindungen

L-Cysteic Acid: Similar in structure but differs in chirality.

Cysteine: The precursor to D-Cysteic acid, containing a thiol group instead of a sulfonic acid group.

Taurine: A sulfur-containing amino acid synthesized from this compound in microalgae.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of taurine and its distinct chemical properties resulting from the oxidation of the thiol group to a sulfonic acid group .

Biologische Aktivität

D-Cysteic acid, a sulfur-containing amino acid derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and implications in various fields of research, supported by data tables and relevant case studies.

Overview of this compound

This compound is an oxidized form of cysteine, primarily involved in various metabolic processes. It plays a crucial role in the synthesis of proteins and other biomolecules. Its unique structure allows it to interact with various biological systems, influencing cellular functions and signaling pathways.

1. Neurodevelopmental Regulation

Recent studies have highlighted D-cysteine's role in neural progenitor cell (NPC) proliferation. D-Cysteine has been shown to bind to MARCKS (myristoylated alanine-rich C kinase substrate), a protein involved in cell division and neurodevelopment. Notably, it inhibits AKT signaling pathways, leading to reduced phosphorylation of key proteins involved in NPC proliferation. This suggests that D-cysteine may serve as a physiological regulator during brain development .

2. Antioxidative Properties

This compound has demonstrated antioxidative capabilities, which are crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and reduce reactive oxygen species (ROS) levels in various cell types, thus contributing to cellular defense mechanisms against oxidative damage .

3. Metabolic Effects

In dietary studies, this compound derived from keratin has been shown to be metabolized into glutathione, a vital antioxidant in the body. A study comparing keratin-based diets to traditional casein diets revealed that keratin not only maintained normal liver function but also improved blood glutathione levels, indicating its potential as a dietary supplement for enhancing antioxidant defenses .

This compound exerts its biological effects through several mechanisms:

- Inhibition of Phosphorylation : By inhibiting AKT phosphorylation at specific sites (Thr 308 and Ser 473), D-cysteine alters downstream signaling pathways critical for cell growth and survival .

- Scavenging Free Radicals : The presence of sulfhydryl groups allows this compound to interact with free radicals, reducing oxidative stress within cells .

- Regulation of Gene Expression : It influences the expression of genes related to antioxidant responses and cellular repair mechanisms.

Case Study 1: Neuroprotection

A study investigated the effects of D-cysteine on NPCs derived from neonatal rats. Treatment with exogenous D-cysteine resulted in a 50% reduction in the phosphorylation of Foxo proteins, which are critical for regulating cell cycle and apoptosis. This indicates that D-cysteine may promote neuroprotection during critical developmental windows .

Case Study 2: Dietary Impact on Health

In an animal model comparing keratin-derived diets containing this compound with traditional protein sources, researchers found significant improvements in liver taurine levels and overall metabolic health indicators. The study concluded that this compound is effectively utilized by the body, supporting its inclusion as a dietary supplement for enhancing health outcomes .

Data Tables

| Biological Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | Inhibition of AKT signaling | |

| Antioxidative Effects | Scavenging free radicals | |

| Metabolic Enhancement | Glutathione synthesis |

| Case Study | Findings | Implications |

|---|---|---|

| Neuroprotection Study | Reduced NPC phosphorylation | Potential therapeutic target |

| Dietary Keratin Study | Improved liver function & taurine levels | Dietary supplement potential |

Eigenschaften

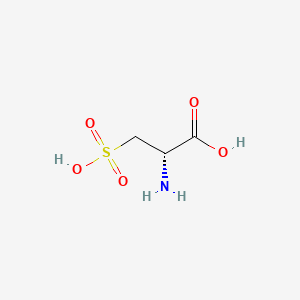

IUPAC Name |

(2S)-2-amino-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOYSCVBGLVSOL-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189044 | |

| Record name | Cysteic acid, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35554-98-4 | |

| Record name | Cysteic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteic acid, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB11Z1XEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.